

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinobenzothiazole

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Compound of Interest

Compound Name: **2-Hydrazinobenzothiazole**

Cat. No.: **B1674376**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinobenzothiazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a benzothiazole ring system coupled with a reactive hydrazine group, makes it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-hydrazinobenzothiazole**, offering crucial data and experimental insights for professionals engaged in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and materials science. These properties govern its solubility, permeability, stability, and interactions with biological targets. The key physicochemical data for **2-hydrazinobenzothiazole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ N ₃ S	[1] [2]
Molecular Weight	165.22 g/mol	[1] [2]
Melting Point	198-202 °C	[1] [2] [3]
Boiling Point (Predicted)	319.04 °C	[4] [5]
Solubility	Soluble in hot methanol	[3]
pKa (Predicted)	2.81 ± 0.20	[3]
Appearance	White to light yellow to light orange crystalline powder	[3]

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **2-hydrazinobenzothiazole** provides information about the chemical environment of its hydrogen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The fragmentation of **2-hydrazinobenzothiazole** in the mass spectrometer can provide valuable structural information.[\[6\]](#)

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a compound is dependent on its electronic structure and the presence of chromophores. The benzothiazole ring system in **2-hydrazinobenzothiazole** is a chromophore that absorbs ultraviolet light.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation and extension of scientific data. The following sections outline the methodologies for determining the key physicochemical properties of **2-hydrazinobenzothiazole**.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes (sealed at one end)
- Thermometer
- Heating medium (e.g., mineral oil)
- Mortar and pestle

Procedure:

- A small sample of finely powdered **2-hydrazinobenzothiazole** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the melting point apparatus.
- The sample is heated slowly and uniformly, with a heating rate of 1-2 °C per minute near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.

Boiling Point Determination (for liquids, theoretical for this solid)

While **2-hydrazinobenzothiazole** is a solid at room temperature, the determination of the boiling point of its potential liquid derivatives is a standard procedure.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Boiling chips

Procedure:

- The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- The liquid is heated gently.
- The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point.

Solubility Determination

Assessing the solubility of a compound in various solvents is critical for its formulation and delivery.

Apparatus:

- Test tubes
- Vortex mixer
- Analytical balance
- Various solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

- A small, accurately weighed amount of **2-hydrazinobenzothiazole** (e.g., 1-5 mg) is placed in a test tube.
- A known volume of the solvent (e.g., 1 mL) is added to the test tube.
- The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
- The mixture is allowed to stand, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble.
- For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.

Methods:

- Potentiometric Titration: This involves titrating a solution of the compound with a standard acid or base and monitoring the pH change with a pH meter. The pKa can be determined from the midpoint of the titration curve.

- UV-Vis Spectrophotometry: This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH. By measuring the absorbance at different pH values, the pKa can be calculated.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain nuclei in a molecule can be sensitive to changes in pH. By monitoring these chemical shifts as a function of pH, the pKa can be determined.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methods:

- Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two phases. The concentration of the compound in each phase is then measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.
- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to estimate LogP. The retention time of the compound on a nonpolar stationary phase is correlated with its lipophilicity.

Biological Activity and Potential Mechanisms of Action

Derivatives of **2-hydrzinobenzothiazole** have shown promising biological activities, including anticancer and antibacterial effects.^{[7][8][9]} Understanding the underlying mechanisms of action is crucial for the development of new therapeutic agents.

Anticancer Activity

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:

- Induction of Apoptosis: Triggering programmed cell death in cancer cells.^[10]

- Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
- Inhibition of Kinases: Targeting specific protein kinases that are crucial for cancer cell signaling and survival.[8]
- DNA Interaction: Some derivatives may interact with DNA, leading to DNA damage and cell death.[11]

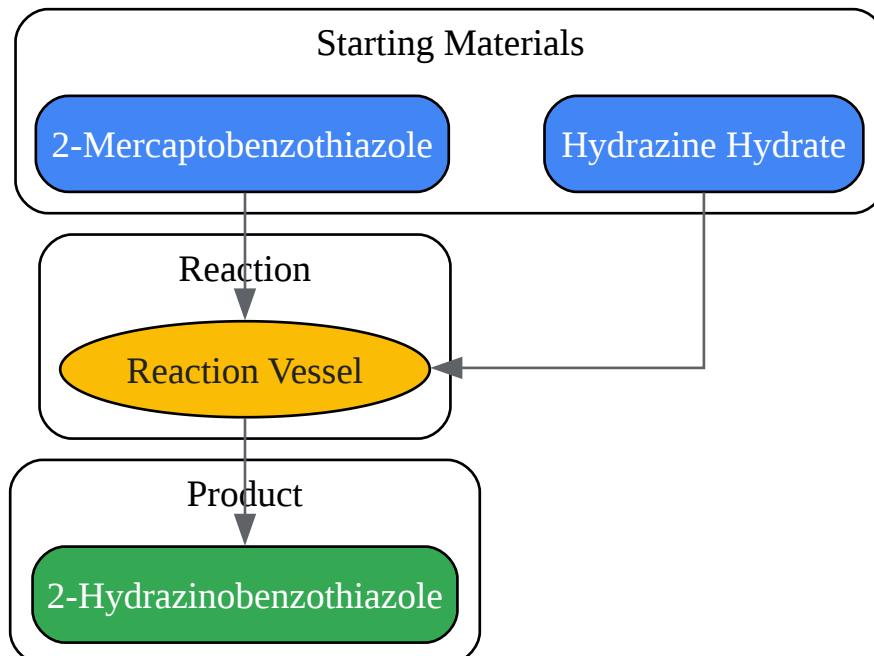
Antibacterial Activity

The antibacterial activity of hydrazone derivatives is often attributed to their ability to inhibit essential bacterial enzymes. One of the key targets is DNA gyrase, a type II topoisomerase that is vital for bacterial DNA replication and repair.[1][12][13] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Visualizations

Synthesis Workflow of 2-Hydrazinobenzothiazole

The synthesis of **2-hydrazinobenzothiazole** can be achieved through several routes. A common method involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.

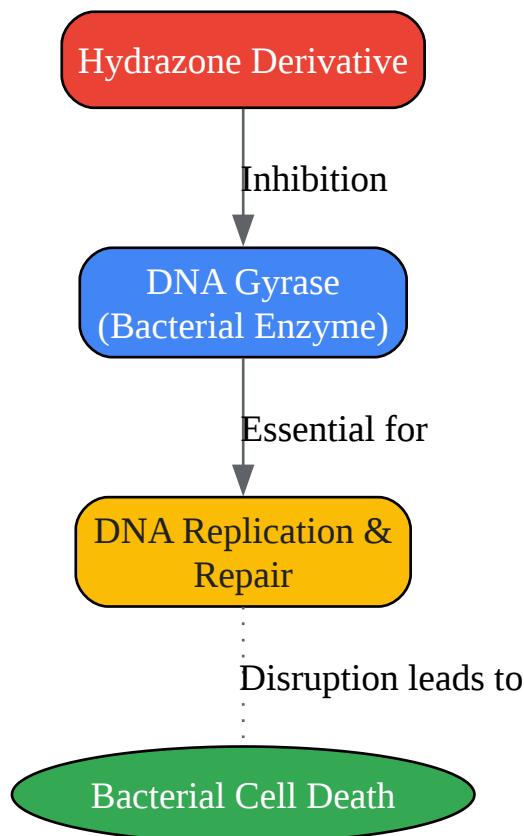


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Caption: A simplified workflow for the synthesis of **2-hydrazinobenzothiazole**.

Proposed Mechanism of Antibacterial Action: DNA Gyrase Inhibition

The inhibition of DNA gyrase by hydrazone derivatives represents a key antibacterial mechanism.

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